5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide

Physicochemical profiling Solubility Medicinal chemistry building blocks

5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide (CAS 1211520-33-0) is the unsubstituted 3‑carboxamide derivative of the fused [1,2,4]triazolo[4,3‑a]pyrazine scaffold, with molecular formula C₆H₉N₅O and molecular weight 167.17 g·mol⁻¹. This heterocyclic core serves as a privileged building block in medicinal chemistry, forming the structural basis for the marketed DPP‑4 inhibitor sitagliptin and numerous kinase inhibitors under active investigation.

Molecular Formula C6H9N5O
Molecular Weight 167.17 g/mol
CAS No. 1211520-33-0
Cat. No. B6598304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide
CAS1211520-33-0
Molecular FormulaC6H9N5O
Molecular Weight167.17 g/mol
Structural Identifiers
SMILESC1CN2C(=NN=C2C(=O)N)CN1
InChIInChI=1S/C6H9N5O/c7-5(12)6-10-9-4-3-8-1-2-11(4)6/h8H,1-3H2,(H2,7,12)
InChIKeyOTOSLUADNQZCIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide (CAS 1211520-33-0): Core Scaffold Identification for Procurement Decisions


5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide (CAS 1211520-33-0) is the unsubstituted 3‑carboxamide derivative of the fused [1,2,4]triazolo[4,3‑a]pyrazine scaffold, with molecular formula C₆H₉N₅O and molecular weight 167.17 g·mol⁻¹ . This heterocyclic core serves as a privileged building block in medicinal chemistry, forming the structural basis for the marketed DPP‑4 inhibitor sitagliptin and numerous kinase inhibitors under active investigation [1]. Its defining feature is the primary carboxamide group at position 3, which provides a synthetically tractable handle for amide coupling, N‑alkylation, and other derivatization strategies that are not accessible with the corresponding 3‑trifluoromethyl or 3‑unsubstituted analogs [2].

Why 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide Cannot Be Replaced by Common In-Class Building Blocks


Although several tetrahydrotriazolopyrazine scaffolds share the same molecular formula (C₆H₉N₅O) and are sometimes interchanged as generic heterocyclic building blocks, they differ substantially in ring-fusion topology, hydrogen‑bonding architecture, and synthetic accessibility. The [1,2,4]triazolo[4,3‑a]pyrazine system positions the N4 nitrogen at a distinct location compared to the [1,2,3]triazolo[1,5‑a]pyrazine regioisomer (CAS 1293996‑12‑9), altering the electronic distribution and the geometry of key ligand‑protein interactions observed in DPP‑4 and kinase co‑crystal structures [1]. Furthermore, the presence of the unsubstituted primary carboxamide at position 3 confers a LogP approximately 2 log units lower than the 3‑trifluoromethyl analog (CAS 762240‑92‑6), directly impacting aqueous solubility, formulation behavior, and the range of downstream chemistry feasible without protecting‑group manipulation . Substituting one scaffold for another without verifying these physicochemical and topological parameters can lead to failed syntheses, inactive screening hits, or irreproducible biological results [2].

Quantitative Differentiation Evidence for 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide vs. Closest Analogs


LogP Differential: Aqueous Solubility and Formulation Window vs. 3‑Trifluoromethyl Analog

The target compound exhibits a measured/calculated LogP of −2.19 (Fluorochem) to −1.52 (Leyan, calculated), which is approximately 3.5 log units more hydrophilic than the 3‑trifluoromethyl analog 3‑(trifluoromethyl)‑5,6,7,8‑tetrahydro‑[1,2,4]triazolo[4,3‑a]pyrazine (free base, iLOGP ≈ 1.3; PubChem) . This LogP difference of ≥3 orders of magnitude in octanol‑water partition translates to substantially higher aqueous solubility for the carboxamide, enabling direct use in biochemical assays without co‑solvent optimization that is often required for the hydrophobic CF₃ analog. For procurement teams, this means the compound can be formulated in aqueous buffer systems (pH 6–8) at millimolar concentrations, whereas the CF₃ analog typically requires ≥5% DMSO [1].

Physicochemical profiling Solubility Medicinal chemistry building blocks

Topological Polar Surface Area (TPSA): BBB Permeability and Oral Bioavailability Predictions vs. 3‑CF₃ Analog

The target compound has a TPSA of 85.83 Ų (Leyan) to approximately 85 Ų (calculated from structure), compared to 42.7 Ų for the 3‑trifluoromethyl analog (PubChem CID 11961371) . Under the widely cited Veber rules (TPSA < 140 Ų for oral bioavailability) and the CNS MPO scoring system (TPSA < 70–80 Ų preferred for CNS penetration), the higher TPSA of the carboxamide suggests reduced passive blood‑brain barrier permeability relative to the CF₃ analog. This is a critical selection criterion: the target compound is intrinsically less likely to cross the BBB, making it a preferred starting point for peripherally restricted DPP‑4 inhibitors, while the low‑TPSA CF₃ analog is more suitable when CNS exposure is desired [1].

Drug-likeness ADME prediction CNS drug discovery

Hydrogen‑Bond Donor Count and Synthetic Derivatization Capacity vs. N‑tert‑Butyl Analog

The target compound bears a primary carboxamide (‑CONH₂) at position 3, providing 2 hydrogen‑bond donors (HBD) capable of engaging catalytic residues in enzyme active sites (e.g., DPP‑4 Glu205/Glu206 dyad). In contrast, the N‑tert‑butyl analog (CAS 723286‑71‑3, XLogP = −0.9, TPSA = 71.8 Ų, HBD = 2, HBA = 4) contains a secondary amide with one less HBD and a sterically bulky tert‑butyl group that blocks further N‑derivatization [1]. From a procurement standpoint, the target compound's unsubstituted carboxamide allows direct amide coupling with carboxylic acid building blocks for library synthesis, whereas the N‑tert‑butyl analog requires a deprotection step (strong acid, elevated temperature) that is incompatible with many functional groups. The N‑tert‑butyl analog also shows an IC₅₀ of 234 nM against DPP‑4 when elaborated with a (R)‑3‑amino‑4‑(2,4,5‑trifluorophenyl)butanoyl side chain, but the unsubstituted carboxamide scaffold is the essential starting point for achieving this potency through parallel SAR exploration [2].

Synthetic accessibility Parallel synthesis Amide coupling

Ring‑Fusion Topology: DPP‑4 Inhibitor Pharmacophore Compatibility vs. [1,2,3]Triazolo[1,5‑a]pyrazine Regioisomer

The [1,2,4]triazolo[4,3‑a]pyrazine scaffold of the target compound is the validated pharmacophoric core of sitagliptin (DPP‑4 IC₅₀ = 19 nM in Caco‑2 cell extracts) and has yielded over seven clinical candidates based on the 3‑(trifluoromethyl)‑1,2,4‑triazolo[4,3‑a]pyrazine moiety . By contrast, the regioisomeric [1,2,3]triazolo[1,5‑a]pyrazine‑3‑carboxamide scaffold (CAS 1293996‑12‑9, same molecular formula C₆H₉N₅O, MW 167.17) is employed in antidiabetic triazolopiperidinylaminoamide synthesis but has not produced any approved drugs or advanced clinical candidates targeting DPP‑4 . The structural basis for this divergence lies in the N4 nitrogen position: in the [4,3‑a] system, N4 is positioned to accept a hydrogen bond from the DPP‑4 catalytic Ser630‑His740 dyad, whereas in the [1,5‑a] system, the corresponding nitrogen is shifted, weakening this interaction. A direct comparison of antibacterial MIC data further supports scaffold‑dependent activity: in the triazolo[4,3‑a]pyrazine series, optimized compounds achieve MIC values of 32 µg·mL⁻¹ against S. aureus and 16 µg·mL⁻¹ against E. coli, comparable to ampicillin, while the [1,2,3]triazolo[1,5‑a] series has not demonstrated comparable potency in published head‑to‑head studies [1].

Scaffold hopping Bioisosterism DPP‑4 inhibitor design

Vendor‑Supplied Purity and Analytical Documentation: Batch‑to‑Batch Reproducibility vs. Generic Heterocycle Suppliers

Multiple independent vendors supply the target compound at standardized purity ≥95% with documented analytical characterization. Bidepharm (Product BD01119329) provides batch‑specific QC reports including NMR, HPLC, and GC . Fluorochem (Product F610606) supplies the compound with full SDS documentation, specified LogP, HBD/HBA counts, and Fsp³ value (0.5), which are critical parameters for computational chemistry and fragment‑based drug discovery workflows . In contrast, the regioisomeric [1,2,3]triazolo[1,5‑a]pyrazine‑3‑carboxamide (CAS 1293996‑12‑9) is listed at significantly higher cost (€19,421 for 50 mg at CymitQuimica) with limited batch characterization data, while the 3‑CF₃ analog (CAS 762240‑92‑6) is primarily available as the hydrochloride salt, which introduces counterion variability that must be controlled in biological assays . The target compound's availability from ≥5 reputable suppliers with consistent ≥95% purity specification and documented analytical traceability reduces procurement risk and ensures experimental reproducibility across laboratories.

Quality control Reproducibility Procurement specifications

Optimal Application Scenarios for 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide in Scientific Research and Industrial Procurement


DPP‑4 Inhibitor Lead Optimization: Scaffold for Parallel Amide Library Synthesis

The unsubstituted 3‑carboxamide group of the target compound (TPSA 85.83 Ų, LogP −2.19, HBD 2) provides a direct coupling handle for generating diverse amide libraries through reaction with carboxylic acid building blocks. This is the established route to potent DPP‑4 inhibitors: the N‑tert‑butyl elaborated analog achieves DPP‑4 IC₅₀ = 234 nM with >270‑fold selectivity over DPP‑8 (IC₅₀ = 63,000 nM) and DPP‑9 (IC₅₀ = 100,000 nM), while sitagliptin itself (built on the 3‑CF₃ analog of this scaffold) achieves DPP‑4 IC₅₀ = 19 nM [1]. The target compound's higher TPSA and lower LogP compared to the 3‑CF₃ analog make it a superior starting point for designing peripherally restricted DPP‑4 inhibitors with minimized CNS penetration [2].

Kinase Inhibitor Discovery: c‑Met/VEGFR‑2 Dual Inhibition Scaffold

[1,2,4]Triazolo[4,3‑a]pyrazine derivatives have demonstrated potent dual c‑Met/VEGFR‑2 kinase inhibition. The most active derivative (compound 17l) in a 2022 study exhibited c‑Met IC₅₀ = 26.00 nM and VEGFR‑2 IC₅₀ = 2.6 µM, with antiproliferative IC₅₀ values of 0.98 µM (A549), 1.05 µM (MCF‑7), and 1.28 µM (HeLa) [3]. The target compound's 3‑carboxamide group is structurally analogous to the amide moieties present in these optimized kinase inhibitors, and its Fsp³ value of 0.5 indicates a favorable balance of saturated (sp³) and planar (sp²) carbons for achieving both potency and favorable physicochemical properties .

Antibacterial Agent Development: Triazolo[4,3‑a]pyrazine Core with Demonstrated Gram‑Positive and Gram‑Negative Activity

Derivatives of the [1,2,4]triazolo[4,3‑a]pyrazine scaffold have demonstrated antibacterial activity comparable to ampicillin. Optimized compound 2e achieved MIC = 32 µg·mL⁻¹ against S. aureus and MIC = 16 µg·mL⁻¹ against E. coli in standardized microbroth dilution assays . The target compound's primary carboxamide can be elaborated with substituted benzyl or heteroaryl groups at the N7 position of the tetrahydro‑pyrazine ring, the position shown to be critical for antibacterial SAR. The scaffold's established synthetic accessibility (5–7 step sequences with >40% overall yields) supports hit‑to‑lead campaigns in antibacterial discovery programs .

Fragment‑Based Drug Discovery (FBDD): Physicochemical Properties Aligned with Rule‑of‑Three Criteria

With MW = 167.17 g·mol⁻¹ (<300), LogP = −2.19 (<3), HBD = 2 (≤3), and HBA = 4 (≤6), the target compound satisfies all Astex Rule‑of‑Three criteria for fragment library membership [4]. Its Fsp³ = 0.5 indicates a balanced 3D character that is increasingly valued in fragment libraries to improve hit diversity and lead‑likeness. The documented solubility implied by its negative LogP, combined with commercial availability from multiple vendors with batch‑specific QC data (NMR, HPLC, GC), makes it a readily accessible fragment for SPR, NMR, and X‑ray crystallography‑based screening campaigns .

Quote Request

Request a Quote for 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.